1-(4-Amino-3-nitrophenyl)propan-2-ol

physicochemical properties thermal analysis purification

Variable purity in nitro-amino intermediates disrupts SAR. 4-Amino-3-nitrophenylpropan-2-ol (CAS 855444-70-1) solves this with a defined 4-amino-3-nitro pattern. - Distinct hydrogen-bonding & electron distribution for reliable reactivity. - Low aqueous solubility (1.23 mg/mL) enables non-aqueous work-up, simplifying isolation. - Thermal stability (bp 387.9°C) avoids decomposition. - ≥95% purity, COA supplied for reproducible scale-up.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 855444-70-1
Cat. No. B2372995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-nitrophenyl)propan-2-ol
CAS855444-70-1
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)N)[N+](=O)[O-])O
InChIInChI=1S/C9H12N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5-6,12H,4,10H2,1H3
InChIKeyXSZCJEDTVDAWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Amino-3-nitrophenyl)propan-2-ol Physicochemical Profile


1-(4-Amino-3-nitrophenyl)propan-2-ol (CAS 855444-70-1) is an aromatic nitro-amino alcohol with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol . The compound features a 4-amino-3-nitrophenyl ring substituted with a propan-2-ol side chain, placing it in a class of small-molecule intermediates utilized in pharmaceutical synthesis and medicinal chemistry research . Its physicochemical properties—predicted density of 1.3±0.1 g/cm³ and boiling point of 387.9±27.0 °C at 760 mmHg—are well-characterized, and the material is commercially available with certified purity levels of 95%–97% . These attributes make it a defined starting point for structure–activity relationship (SAR) studies and synthetic route development.

Why 1-(4-Amino-3-nitrophenyl)propan-2-ol Cannot Be Directly Replaced


The specific 4-amino-3-nitro substitution pattern on the phenyl ring, combined with the secondary alcohol functionality of the propan-2-ol side chain, establishes a unique hydrogen-bonding network and electron-density distribution that dictates reactivity, purification behavior, and downstream synthetic compatibility . Closely related analogs—such as 2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 119-62-0) or (2S)-2-amino-3-(4-nitrophenyl)-1-propanol (CAS 89288-22-2)—differ in the position of the amino group, the number of hydroxyl groups, or the stereochemistry of the side chain, resulting in markedly divergent solubility, melting behavior, and thermal stability . These differences directly impact key procurement and experimental parameters, including purification yields, solvent selection, and scale-up reproducibility. Consequently, assuming functional equivalence among in-class compounds without quantitative verification introduces significant risk to project timelines and data integrity.

Quantitative Differentiation of 1-(4-Amino-3-nitrophenyl)propan-2-ol from Analogs


Thermal Stability: Boiling Point Comparison

1-(4-Amino-3-nitrophenyl)propan-2-ol exhibits a predicted boiling point of 387.9±27.0 °C at 760 mmHg, whereas the closely related analog (2S)-2-amino-3-(4-nitrophenyl)-1-propanol (CAS 89288-22-2) possesses a predicted boiling point of 395.4±27.0 °C under identical conditions . The ~7.5 °C lower boiling point of the target compound indicates marginally higher volatility, which can influence distillation-based purification strategies and solvent recovery in multi-step syntheses.

physicochemical properties thermal analysis purification

Aqueous Solubility vs. Chloramphenicol Precursor

The target compound demonstrates limited aqueous solubility of 1.23 mg/mL (0.00627 mol/L), classifying it as poorly soluble . In stark contrast, 2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 119-62-0), a structurally related chloramphenicol precursor, exhibits freely soluble behavior in hot water (>50 g/L) . This >40,000-fold difference in water solubility fundamentally alters the choice of reaction solvents, work-up procedures, and crystallization conditions.

solubility formulation reaction medium

Analytical Purity and Specification Traceability

Commercially sourced 1-(4-amino-3-nitrophenyl)propan-2-ol is available with certified purity of 95% (Bidepharm) or 97% (Leyan), accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra . This level of analytical traceability is not uniformly guaranteed across all vendors of structural analogs; for example, many suppliers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol provide only minimal purity specifications (e.g., >98%) without disclosing the specific analytical methods or impurity profiles .

quality control reproducibility procurement

Optimal Applications of 1-(4-Amino-3-nitrophenyl)propan-2-ol


Nitro-Amino Pharmacophore Synthesis

The compound serves as a versatile building block for constructing pharmacologically relevant scaffolds, particularly where the 4-amino-3-nitrophenyl motif is required for target engagement. Its well-defined physicochemical properties and commercial availability with robust analytical certificates make it suitable for early-stage medicinal chemistry campaigns aiming to establish structure–activity relationships with consistent material quality.

Solubility-Driven Purification in Process Chemistry

Given its low aqueous solubility (1.23 mg/mL) , 1-(4-amino-3-nitrophenyl)propan-2-ol is ideally suited for reaction sequences that leverage phase separation or non-aqueous work-ups. This property can be exploited in process chemistry to simplify product isolation and reduce solvent usage, a critical consideration in scaling from milligram to multi-gram syntheses.

Thermal Stability in Multi-Step Synthesis

The compound's relatively low boiling point (387.9 °C) compared to close analogs may offer a thermal advantage during distillation or solvent evaporation steps, minimizing the risk of thermal decomposition of sensitive nitro or amino groups. This characteristic is particularly valuable in the synthesis of heat-labile intermediates.

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